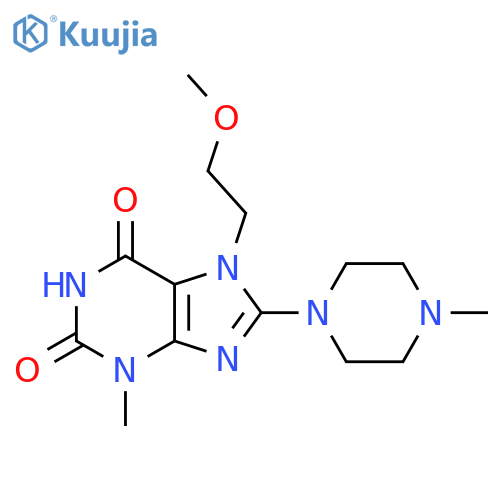Cas no 330202-50-1 (7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

330202-50-1 structure
商品名:7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 330202-50-1
- Z239083212
- AB00131542-02
- NCGC00284238-01
- AKOS000717711
- 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
- F0372-0677
- 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Oprea1_264407
- SR-01000425046-1
- SR-01000425046
- CCG-16175
-
- インチ: 1S/C14H22N6O3/c1-17-4-6-19(7-5-17)13-15-11-10(20(13)8-9-23-3)12(21)16-14(22)18(11)2/h4-9H2,1-3H3,(H,16,21,22)
- InChIKey: AMRBGNJQBYQOIZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCN1C2C(NC(N(C)C=2N=C1N1CCN(C)CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 322.17533859g/mol
- どういたいしつりょう: 322.17533859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0372-0677-15mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-3mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-5mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-25mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-4mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0372-0677-100mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
| Life Chemicals | F0372-0677-20mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-10mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| Life Chemicals | F0372-0677-50mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
| Life Chemicals | F0372-0677-1mg |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
330202-50-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
330202-50-1 (7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
